Antimineralocorticoid Duration vs. 7alpha-Thiospironolactone
In a direct head-to-head human study, 7alpha-thiomethylspironolactone demonstrated a unique pharmacodynamic profile compared to its immediate precursor, 7alpha-thiospironolactone. While both compounds reversed fludrocortisone-induced urinary electrolyte changes from 2 to 10 hours post-dosing, only 7alpha-thiomethylspironolactone sustained this activity into the 12 to 16-hour post-treatment period [1]. This indicates a longer duration of action for the methylated metabolite. The relative potency of 7alpha-thiomethylspirolactone in the 2-10 hour window was 0.33 (95% CI: 0.15–0.62) relative to spironolactone, based on urinary log10 Na/K ratio [1].
| Evidence Dimension | Duration of renal antimineralocorticoid activity in healthy humans |
|---|---|
| Target Compound Data | Active in period 12–16 hours after dosing; relative potency 0.33 (95% CI: 0.15–0.62) vs. spironolactone at 2–10 hours |
| Comparator Or Baseline | 7alpha-thiospironolactone (active only in 2–10 hour period); relative potency 0.26 (95% CI: 0.12–0.49) vs. spironolactone at 2–10 hours |
| Quantified Difference | Sustained activity in the 12–16 h window for 7alpha-TMS, absent for 7alpha-thiospironolactone. Potency difference at 2–10 h: 0.33 vs 0.26. |
| Conditions | Human study; reversal of urinary electrolyte changes induced by fludrocortisone; single administration |
Why This Matters
This differential in activity duration is critical for studies modeling the sustained pharmacodynamic effects of spironolactone, where the 7alpha-thiomethyl metabolite is a key contributor.
- [1] McInnes GT, Shelton JR, Asbury MJ, Harrison IR, Clarke JM, Ramsay LE, Venning GR. Activity of sulfur-containing intermediate metabolites of spironolactone. Clin Pharmacol Ther. 1980;27(3):363-9. PMID: 7357793. View Source
